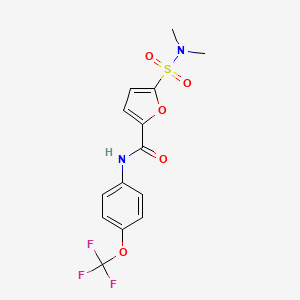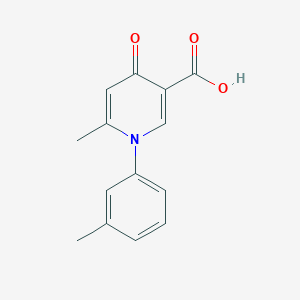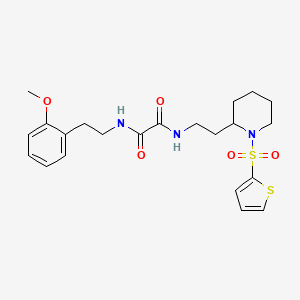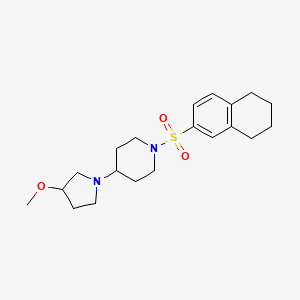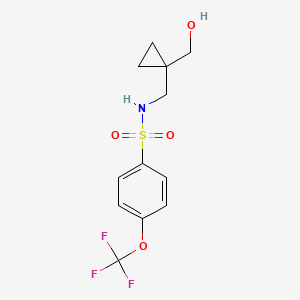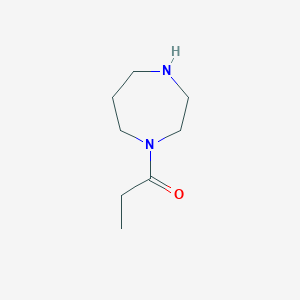
1-(1,4-Diazepan-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1,4-Diazepan-1-yl)propan-1-one” is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 . It is also known as 1-propionyl-1,4-diazepane . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H16N2O/c1-2-8(11)10-6-3-4-9-5-7-10/h9H,2-7H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 156.23 .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Researchers have been actively exploring the synthesis and structural properties of 1,4-Diazepan derivatives due to their wide range of therapeutic applications. These compounds, including variations like "1,4-Diazepan-5-one derivatives," have been synthesized and characterized through techniques such as X-ray crystallography. The structures of these compounds, often exhibiting chair and boat conformations, provide foundational knowledge for further medicinal chemistry applications (Velusamy et al., 2015). Additionally, the synthesis of diazepines with specific substituents has been reported, offering a facile approach to new derivatives, which are essential for understanding their interactions with biological targets (Ahumada et al., 2016).
Biological and Medicinal Applications
Diazepine derivatives have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and potential inhibitory effects against specific proteins. Synthesis and evaluation of 1,4-diazepine derivatives have demonstrated their potential as antimicrobial and anticancer agents, with specific compounds showing significant activity in in vitro studies. These findings highlight the therapeutic potential of diazepine derivatives in developing new treatments (Verma et al., 2015). Moreover, 1,3-Diazepine, a closely related scaffold, has been recognized for its prevalence in several biologically active compounds and FDA-approved drugs, underscoring the importance of this structural motif in medicinal chemistry (Malki et al., 2021).
Innovative Synthetic Approaches
Innovations in synthetic methodologies for diazepine derivatives have been explored, such as the use of multicomponent reactions followed by intramolecular nucleophilic substitution. This approach enables the efficient synthesis of sulfonyl diazepan-5-ones and their benzo-fused derivatives, showcasing the versatility of synthetic strategies in accessing diverse diazepine scaffolds (Banfi et al., 2007).
Propriétés
IUPAC Name |
1-(1,4-diazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-8(11)10-6-3-4-9-5-7-10/h9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOKZEUBUDXELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2607638.png)
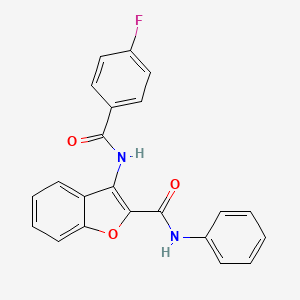
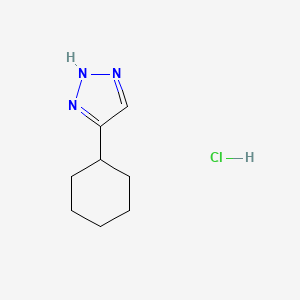
![(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2607644.png)
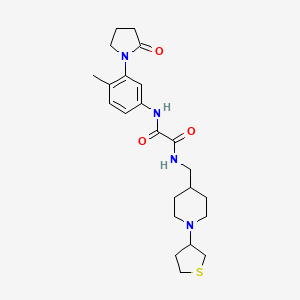
![1-(4-Methoxyphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2607648.png)
